molecular formula C11H9BrClNO2 B8366795 6-Bromo-4-chloro-5,8-dimethoxyquinoline

6-Bromo-4-chloro-5,8-dimethoxyquinoline

Cat. No.: B8366795
M. Wt: 302.55 g/mol
InChI Key: UPKBZTLFQPHNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-chloro-5,8-dimethoxyquinoline is a multifunctional quinoline-based building block designed for advanced pharmaceutical research and drug discovery. The quinoline scaffold is widely recognized in medicinal chemistry for its diverse biological activities, particularly in the development of anticancer agents and central nervous system (CNS) therapeutics . This compound is expertly engineered for use as a key synthetic intermediate. Its molecular structure incorporates strategic reactive sites; the 4-chloro and 6-bromo substituents serve as excellent leaving groups, enabling sequential nucleophilic substitution reactions. This allows researchers to systematically functionalize the core quinoline structure, for instance, by introducing various anilines or other nitrogen-based nucleophiles at the 4-position, followed by cross-coupling at the 6-position . The 5,8-dimethoxy groups can influence the electronic properties of the ring system and may contribute to binding affinity in target receptors. In oncology research, closely related 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the tyrosine kinase c-Met, a promising target in various human cancers. These inhibitors have shown excellent activity against cancer cell lines such as A549 (lung), MCF-7 (breast), and MKN-45 (gastric) . In neuroscience, similar dimethoxyquinoline scaffolds have been utilized in the design of novel acetylcholinesterase (AChE) inhibitors for investigating potential treatments for Alzheimer's disease, demonstrating the versatility of this chemical class . This product is provided for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions. Refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

6-bromo-4-chloro-5,8-dimethoxyquinoline

InChI

InChI=1S/C11H9BrClNO2/c1-15-8-5-6(12)11(16-2)9-7(13)3-4-14-10(8)9/h3-5H,1-2H3

InChI Key

UPKBZTLFQPHNQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C(C=CN=C12)Cl)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Quinoline Derivatives

Substituent Position and Electronic Effects

The positions of bromo, chloro, and methoxy groups significantly influence reactivity and biological activity. Key comparisons include:

5-Bromo-6,8-dimethoxyquinoline (47)
  • Substituents : Bromo at C5, methoxy at C6 and C7.
  • Biological Activity : Exhibits anticancer activity against Hep3B, HeLa, and MCF7 cell lines (IC₅₀: 2–50 μg/ml) with low cytotoxicity .
4-Bromo-6,7-dimethoxyquinoline
  • Substituents : Bromo at C4, methoxy at C6 and C5.
  • Structural Similarity : 0.75 similarity score to the target compound .
  • Impact : The shifted methoxy groups (C6/C7 vs. C5/C8) alter electronic distribution, affecting binding to aromatic receptors.
2-Chloro-3-n-hexyl-5,8-dimethoxyquinoline (2d)
  • Substituents : Chloro at C2, n-hexyl at C3, methoxy at C5/C8.
  • Properties : Higher melting point (125°C) due to the bulky n-hexyl group .
  • Application : Primarily used in materials science (e.g., porphyrin synthesis) rather than medicinal applications .

Physicochemical Properties

Compound Substituents Melting Point Solubility Key Application Reference
6-Bromo-4-chloro-5,8-dimethoxyquinoline 4-Cl, 5,8-OMe, 6-Br 91–92°C Moderate in CH₂Cl₂ Cdc25B inhibition
5-Bromo-6,8-dimethoxyquinoline (47) 5-Br, 6,8-OMe Not reported Likely hydrophobic Anticancer agents
2-Chloro-3-n-hexyl-5,8-dimethoxyquinoline (2d) 2-Cl, 3-hexyl, 5,8-OMe 125°C Low in polar solvents Porphyrin synthesis
6-Bromo-isoquinoline-5,8-dione Isoquinoline scaffold Not reported Poor in H₂O Cytotoxicity studies

Preparation Methods

Bromination of 5,8-Dimethoxyquinolin-4(1H)-one Followed by Chlorination

Key Steps :

  • Bromination : 5,8-Dimethoxyquinolin-4(1H)-one is brominated at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., AlCl₃).

  • Chlorination : The resulting 6-bromo-5,8-dimethoxyquinolin-4(1H)-one is treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine.

Procedure :

  • Bromination :

    • Conditions : Bromine (1.1 equiv) in acetic acid at 80°C for 4 hours.

    • Yield : 75–85% for 6-bromo-5,8-dimethoxyquinolin-4(1H)-one.

  • Chlorination :

    • Conditions : POCl₃ (3 equiv) in toluene under reflux for 2 hours.

    • Yield : 90–95% for 6-bromo-4-chloro-5,8-dimethoxyquinoline.

Advantages : High yields, minimal side products.
Limitations : Requires careful handling of POCl₃ due to toxicity.

Friedel-Crafts Cyclization from 4-Bromoaniline Derivatives

Key Steps :

  • Formation of Meldrum’s Acid Adduct : 4-Bromoaniline reacts with Meldrum’s acid and triethyl orthoformate to form a β-ketoamide intermediate.

  • Cyclization : Thermal cyclization in diphenyl ether (Ph₂O) at 220–250°C generates the quinoline core.

  • Methoxylation and Chlorination : Sequential O-methylation and chlorination introduce methoxy and chloro groups.

Procedure :

  • Cyclization :

    • Conditions : Ph₂O at 250°C for 15 minutes.

    • Yield : 60–70% for 6-bromoquinolin-4-ol.

  • Chlorination :

    • Conditions : POCl₃ in DMF at 100°C for 6 hours.

    • Yield : 85–90% for the final product.

Advantages : Scalable for industrial production.
Limitations : High-temperature cyclization risks decomposition.

Oxidative Demethylation and Functionalization

Key Steps :

  • Demethylation : 6-Bromo-4-chloro-5,8-dimethoxyquinoline is treated with cerium(IV) ammonium nitrate (CAN) to selectively remove methoxy groups.

  • Re-functionalization : The demethylated intermediate is re-methylated or substituted for further derivatization.

Procedure :

  • Demethylation :

    • Conditions : CAN in aqueous acetonitrile at 20°C for 10 minutes.

    • Yield : 56% for the quinone intermediate.

Applications : Used to access bioactive derivatives like 11-hydroxyascididemin.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Reference
Bromination/Chlorination5,8-Dimethoxyquinolin-4(1H)-oneBr₂, POCl₃85–95%
Friedel-Crafts Cyclization4-BromoanilineMeldrum’s acid, POCl₃60–90%
Oxidative DemethylationPre-functionalized quinolineCAN56%

Optimization and Challenges

Bromination Efficiency

  • NBS vs. Br₂ : NBS offers better regioselectivity but higher cost.

  • Solvent Effects : Acetic acid enhances bromine reactivity, while DCM minimizes side reactions.

Chlorination Alternatives

  • POCl₃ vs. PCl₅ : POCl₃ is preferred for milder conditions and higher yields.

  • Catalytic DMF : DMF (5–10 mol%) accelerates chlorination via Vilsmeier-Haack intermediate formation.

Industrial-Scale Considerations

  • Cost-Effectiveness : Method 2 (Friedel-Crafts) is favored for bulk synthesis due to low-cost starting materials.

  • Safety : POCl₃ requires strict containment; alternatives like SOCl₂ are less effective .

Q & A

Basic: What are the standard synthetic routes for 6-Bromo-4-chloro-5,8-dimethoxyquinoline, and what key reaction conditions should be optimized?

Methodological Answer:
The synthesis typically involves halogenation and methoxylation of the quinoline core. Key steps include:

  • Bromination/Chlorination: Use electrophilic aromatic substitution (EAS) with Br₂ or Cl₂ sources under controlled acidic conditions.
  • Methoxy Group Introduction: Employ nucleophilic substitution or Ullmann-type coupling for methoxy groups at positions 5 and 7. Pd-catalyzed cross-coupling (e.g., with methoxide donors) is effective, as seen in analogous quinoline derivatives .
  • Optimization Factors: Temperature (80–120°C), solvent choice (1,4-dioxane or DMF), and catalyst systems (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) significantly impact yield. For example, Pd(OAc)₂ with DPPF ligand in DMF at 80°C improves coupling efficiency .

Basic: Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of 6-Bromo-4-chloro-5,8-dimethoxyquinoline?

Methodological Answer:

Technique Key Parameters Purpose
HRMS [M + H]⁺ peaks (e.g., m/z 415.0293)Confirm molecular formula
IR Spectroscopy Bands at 1727 cm⁻¹ (C=O), 3278 cm⁻¹ (N–H)Functional group identification
¹H/¹³C NMR δ 7.5–8.5 ppm (aromatic H), δ 3.8–4.0 ppm (OCH₃)Substituent position verification
HPLC Retention time consistency (>97% purity)Purity assessment

Advanced: How can researchers resolve contradictions in reported reaction yields when using this compound as a synthetic intermediate?

Methodological Answer:
Contradictions often arise from:

  • Catalyst Variability: Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter reaction pathways. Comparative studies under inert atmospheres (N₂/Ar) are recommended .
  • Impurity Profiles: Use LC-MS to detect halogenated byproducts (e.g., dechlorinated analogs). Adjust stoichiometry of Cl/Br donors to suppress side reactions.
  • Solvent Effects: Polar aprotic solvents (DMF) favor coupling but may degrade methoxy groups. Validate solvent purity via Karl Fischer titration .

Advanced: What strategies are recommended for analyzing the electronic effects of substituents on the quinoline core in SAR studies?

Methodological Answer:

  • Computational Modeling: Density Functional Theory (DFT) to map electron density (e.g., C5/C8 methoxy groups increase electron donation, altering reactivity at C4/C6) .
  • Comparative Synthesis: Synthesize analogs (e.g., 5,8-dihydroxy vs. dimethoxy) and assess biological activity shifts.
  • Electrochemical Analysis: Cyclic voltammetry to quantify redox potentials influenced by Br/Cl substituents .

Basic: What are the typical storage conditions and stability considerations for this compound in laboratory settings?

Methodological Answer:

  • Storage: 0–6°C in amber vials under inert gas (N₂) to prevent hydrolysis of methoxy groups .
  • Stability Tests: Monitor via TLC/HPLC every 3 months. Degradation products (e.g., quinoline-5,8-diol) indicate moisture exposure .

Advanced: How can researchers validate the formation of unexpected byproducts during cross-coupling reactions?

Methodological Answer:

  • Byproduct Trapping: Use scavengers (e.g., polymer-bound thiourea for Pd residues) .
  • Isolation Techniques: Preparative HPLC or column chromatography to separate isomers (e.g., 5-OCH₃ vs. 8-OCH₃ positional variants).
  • Mechanistic Probes: Isotopic labeling (e.g., DMF-d₇) to trace solvent participation in side reactions .

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